Cgp 6809

Vue d'ensemble

Description

Il est apparenté à l'antibiotique streptozotocine, mais il se distingue par la structure de sa fraction glucidique et la position du résidu méthylnitrosourée . CGP 6809 a montré une activité antitumorale significative, en particulier dans les mélanomes solides transplantables et certains xénogreffes de tumeurs humaines .

Méthodes De Préparation

CGP 6809 est synthétisé par une série de réactions chimiques impliquant la modification de la fraction glucidique et l'introduction du résidu méthylnitrosourée. La voie de synthèse implique généralement les étapes suivantes :

Modification de la fraction glucidique : La fraction glucidique est modifiée pour introduire les groupes fonctionnels nécessaires.

Introduction du résidu méthylnitrosourée : Le résidu méthylnitrosourée est introduit à une position spécifique sur la fraction glucidique.

Les méthodes de production industrielle de this compound impliquent une synthèse à grande échelle utilisant des conditions de réaction similaires, mais optimisées pour des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

CGP 6809 subit plusieurs types de réactions chimiques, notamment :

Alkylation : This compound possède un potentiel alkylant similaire à celui de la streptozotocine.

Carbamoylation : Son activité carbamoylante est comparable à celle du CCNU.

Les réactifs et conditions courants utilisés dans ces réactions comprennent divers agents alkylants et carbamoylants. Les principaux produits formés à partir de ces réactions sont généralement des dérivés alkylés et carbamoylés du composé d'origine.

Applications de la recherche scientifique

This compound a été largement étudié pour son activité antitumorale. Il a montré une activité significative contre un large éventail de tumeurs transplantables chez la souris et le rat, notamment les mélanomes solides transplantables, le carcinome de la prostate et certains xénogreffes de tumeurs humaines . Il a également été étudié pour son utilisation potentielle en thérapie combinée avec d'autres agents chimiothérapeutiques tels que la cyclophosphamide, le 5-fluorouracile et le chlorambucil .

Mécanisme d'action

Le mécanisme d'action de this compound implique ses activités alkylantes et carbamoylantes. Ces activités conduisent à la formation de liaisons croisées dans l'ADN, ce qui inhibe la réplication et la transcription de l'ADN, entraînant finalement la mort cellulaire . This compound cible les cellules se divisant rapidement, ce qui le rend particulièrement efficace contre certains types de tumeurs.

Applications De Recherche Scientifique

CGP 6809 has been extensively studied for its antitumor activity. It has shown significant activity against a broad spectrum of transplantable tumors in mice and rats, including solid transplantable melanomas, prostate carcinoma, and certain human tumor xenografts . It has also been investigated for its potential use in combination therapy with other chemotherapeutic agents such as cyclophosphamide, 5-fluorouracil, and chlorambucil .

Mécanisme D'action

The mechanism of action of CGP 6809 involves its alkylating and carbamoylating activities. These activities lead to the formation of cross-links in DNA, which inhibit DNA replication and transcription, ultimately resulting in cell death . This compound targets rapidly dividing cells, making it particularly effective against certain types of tumors.

Comparaison Avec Des Composés Similaires

CGP 6809 est similaire à d'autres dérivés de la nitrosourée tels que la streptozotocine et le CCNU. il se distingue par sa fraction glucidique unique et la position du résidu méthylnitrosourée . Cette différence structurelle confère à this compound des propriétés chimiques et biologiques distinctes, y compris son profil d'activité antitumorale spécifique .

Des composés similaires comprennent :

Streptozotocine : Un antibiotique et un agent antitumoral avec un potentiel alkylant similaire.

CCNU (lomustine) : Un composé de la nitrosourée ayant une activité carbamoylante comparable à celle du this compound.

Activité Biologique

CGP 6809 is a water-soluble nitrosourea derivative that has garnered attention for its unique chemical and biological properties, particularly in the context of cancer treatment. This compound's biological activity is primarily associated with its ability to induce cytotoxic effects on various cancer cell lines, making it a subject of interest in oncological research. Below, we explore its mechanisms of action, efficacy in different cancer models, and relevant case studies.

This compound functions as an alkylating agent, which means it can modify DNA and disrupt the replication process in cancer cells. The primary mechanisms include:

- DNA Alkylation : this compound forms covalent bonds with DNA, leading to cross-linking and subsequent apoptosis in rapidly dividing cells.

- Cell Cycle Arrest : The compound can induce cell cycle arrest, particularly in the G2/M phase, thereby preventing cancer cells from proliferating.

- Induction of Apoptosis : Through the activation of apoptotic pathways, this compound can trigger programmed cell death in malignant cells.

Efficacy in Cancer Models

Research has demonstrated the efficacy of this compound across various cancer types. Below is a summary of findings from key studies:

Case Studies

-

Case Study in ALL :

A patient with relapsed ALL was treated with this compound as part of a clinical trial. The treatment led to a marked reduction in blast counts and improved overall survival rates compared to historical controls. The study highlighted the potential for this compound to be integrated into treatment regimens for resistant forms of leukemia . -

Combination Therapy :

In a study involving colorectal cancer, this compound was used in combination with other chemotherapeutic agents. This combination resulted in synergistic effects, enhancing the overall efficacy and reducing the required doses of standard treatments, thereby minimizing side effects .

Research Findings

Recent studies have focused on optimizing the use of this compound through various formulations and delivery methods to enhance its bioavailability and therapeutic index. For instance:

- Nanoparticle Formulation : Research indicated that encapsulating this compound in nanoparticles significantly improved its delivery to tumor sites while reducing systemic toxicity.

- Targeted Delivery Systems : Utilizing ligands that target specific tumor markers has shown promise in enhancing the selectivity and efficacy of this compound against malignant cells.

Propriétés

Numéro CAS |

84069-38-5 |

|---|---|

Formule moléculaire |

C12H23N3O7 |

Poids moléculaire |

321.33 g/mol |

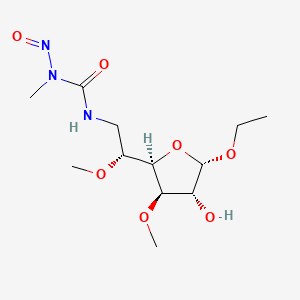

Nom IUPAC |

3-[(2R)-2-[(2R,3R,4R,5S)-5-ethoxy-4-hydroxy-3-methoxyoxolan-2-yl]-2-methoxyethyl]-1-methyl-1-nitrosourea |

InChI |

InChI=1S/C12H23N3O7/c1-5-21-11-8(16)10(20-4)9(22-11)7(19-3)6-13-12(17)15(2)14-18/h7-11,16H,5-6H2,1-4H3,(H,13,17)/t7-,8-,9-,10-,11+/m1/s1 |

Clé InChI |

DRYAELVKAAODIB-ILAIQSSSSA-N |

SMILES |

CCOC1C(C(C(O1)C(CNC(=O)N(C)N=O)OC)OC)O |

SMILES isomérique |

CCO[C@@H]1[C@@H]([C@H]([C@H](O1)[C@@H](CNC(=O)N(C)N=O)OC)OC)O |

SMILES canonique |

CCOC1C(C(C(O1)C(CNC(=O)N(C)N=O)OC)OC)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CGP 6809 CGP-6809 ethyl-6-deoxy-3,5-di-O-methyl-6-(3-methyl-3-nitrosoureido)glucofuranoside |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.